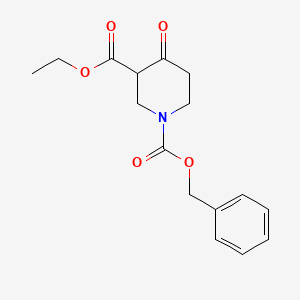

1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 3-O-ethyl 4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-2-21-15(19)13-10-17(9-8-14(13)18)16(20)22-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBIHRBNPRCTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659691 | |

| Record name | 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154548-45-5 | |

| Record name | 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate

This guide provides a comprehensive technical overview of the structural analysis of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, and spectroscopic and analytical characterization of this molecule.

Introduction: Unveiling the Core Structure and Significance

This compound, with the chemical formula C₁₆H₁₉NO₅ and a molecular weight of 305.33 g/mol , belongs to the class of piperidine derivatives.[1] Piperidines are foundational scaffolds in a vast array of pharmaceuticals and natural products, valued for their versatile biological activities.[2][3] The subject molecule incorporates several key functional groups that dictate its chemical behavior and analytical profile: a tertiary amine, a benzyl group, a β-keto ester system, and a carbamate.

The presence of the β-keto ester functionality is particularly noteworthy, as it can exist in equilibrium between its keto and enol tautomers. This tautomerism influences the molecule's reactivity and is a key feature to be explored during its structural elucidation.[4] Understanding the precise three-dimensional structure and electronic properties of this compound is paramount for its application in areas such as novel drug design and as a versatile synthetic intermediate.

Synthesis Strategy: A Mechanistic Approach

The synthesis of this compound is conceptually rooted in the formation of the piperidine ring, followed by the introduction of the characteristic functional groups. A common and efficient method for constructing the substituted 4-oxopiperidine core is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[5]

A plausible synthetic route, adapted from methodologies for structurally similar compounds, is outlined below.[3][6] This approach highlights the chemical logic underpinning the construction of the target molecule.

Logical Synthesis Workflow

Caption: A plausible synthetic workflow for this compound.

Comprehensive Structural Elucidation: A Multi-Technique Approach

A thorough structural analysis of this compound necessitates a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] Both ¹H and ¹³C NMR are indispensable for the analysis of the target compound.

3.1.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.5-4.7 | Singlet | 2H | Benzyl protons (-CH₂-Ph) |

| ~ 4.1-4.3 | Quartet | 2H | Ethyl ester methylene protons (-O-CH₂-CH₃) |

| ~ 3.5-3.8 | Multiplet | 1H | Methine proton at C3 |

| ~ 2.5-3.0 | Multiplet | 4H | Piperidine ring methylene protons (C2-H₂, C5-H₂) |

| ~ 2.2-2.4 | Multiplet | 2H | Piperidine ring methylene protons (C6-H₂) |

| ~ 1.2-1.4 | Triplet | 3H | Ethyl ester methyl protons (-O-CH₂-CH₃) |

Causality Behind Assignments: The aromatic protons are expected in the downfield region due to the deshielding effect of the benzene ring. The benzylic protons will appear as a singlet adjacent to the aromatic signals. The ethyl ester protons will exhibit a characteristic quartet and triplet pattern. The piperidine ring protons will present as complex multiplets due to their diastereotopic nature and coupling with each other. The methine proton at the C3 position, being adjacent to two carbonyl groups, is expected to be significantly deshielded.

3.1.2. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200-205 | Ketone carbonyl (C4) |

| ~ 168-172 | Ester carbonyl (C3-ester) |

| ~ 155-158 | Carbamate carbonyl (N-COO) |

| ~ 135-138 | Aromatic quaternary carbon |

| ~ 127-129 | Aromatic CH carbons |

| ~ 67-70 | Benzyl carbon (-CH₂-Ph) |

| ~ 60-62 | Ethyl ester methylene carbon (-O-CH₂) |

| ~ 50-55 | Piperidine ring carbons (C2, C6) |

| ~ 45-50 | Piperidine ring carbon (C5) |

| ~ 40-45 | Methine carbon (C3) |

| ~ 13-15 | Ethyl ester methyl carbon (-CH₃) |

Expertise in Interpretation: The chemical shifts of the carbonyl carbons are diagnostic. The ketone carbonyl will be the most downfield, followed by the ester and then the carbamate carbonyl. The aromatic carbons will appear in their typical region. The aliphatic carbons of the piperidine ring and the ethyl group will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[4] For a β-keto ester, the IR spectrum is particularly informative due to the presence of multiple carbonyl groups.[7]

Expected IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 1740-1755 | Strong | Ester C=O stretch |

| ~ 1710-1725 | Strong | Ketone C=O stretch |

| ~ 1690-1710 | Strong | Carbamate C=O stretch |

| ~ 1200-1300 | Strong | C-O stretch (ester and carbamate) |

| ~ 3000-3100 | Medium | Aromatic C-H stretch |

| ~ 2850-2980 | Medium | Aliphatic C-H stretch |

Trustworthiness of the Data: The presence of a doublet or a broadened band in the carbonyl region (1690-1755 cm⁻¹) is a hallmark of β-keto esters and related structures, confirming the presence of multiple carbonyl environments.[7][8][9][10] The exact positions of these bands can be influenced by the molecular environment and potential hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.[2][11] For piperidine derivatives, characteristic fragmentation pathways often involve cleavages of the piperidine ring and its substituents.[2][11][12]

Predicted Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 305.33) should be observable, although it may be weak.

-

α-Cleavage: A dominant fragmentation pathway for piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom.[2] This can lead to the loss of the benzyl group (C₇H₇, m/z = 91) or other substituents.

-

Loss of the Ethyl Ester Group: Fragmentation can occur with the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the entire ethyl carboxylate group (-COOCH₂CH₃, m/z = 73).

-

Ring Opening: The piperidine ring can undergo opening followed by further fragmentation.

Experimental Workflow for Mass Spectrometry

Caption: A generalized workflow for the mass spectrometric analysis of the target compound.

Experimental Protocols: A Self-Validating System

To ensure the accuracy and reproducibility of the structural analysis, the following detailed protocols are provided.

Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and perform baseline correction. Integrate the ¹H NMR signals and pick the peaks in both ¹H and ¹³C spectra.

Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid/Oil: If the sample is a liquid or oil, place a small drop between two NaCl or KBr plates to create a thin film.[4]

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Instrument Setup: Ensure the spectrometer is purged to minimize atmospheric interference.

-

Data Acquisition: Perform a background scan with the empty salt plates or a pure KBr pellet. Place the sample in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal quality.[4]

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol for Mass Spectrometry (ESI-MS/MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source. Set the ionization mode to positive ion mode.[2]

-

Data Acquisition:

-

Full Scan: Perform a full scan (e.g., m/z 100-500) to identify the protonated molecule [M+H]⁺.

-

Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to observe the fragmentation pattern.

-

-

Data Analysis: Identify the precursor and major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Conclusion: A Cohesive Structural Portrait

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and mass spectrometry. By carefully interpreting the data from each technique and understanding the underlying chemical principles, a comprehensive and unambiguous structural assignment can be achieved. This detailed characterization is the cornerstone for any further investigation into the chemical reactivity and biological potential of this intriguing molecule.

References

- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem.

-

Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed. Available from: [Link]

- Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters - Benchchem.

-

Ester infrared spectra - ORGANIC SPECTROSCOPY INTERNATIONAL. Available from: [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. Available from: [Link]

-

This compound - Chemspace. Available from: [Link]

-

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem. Available from: [Link]

-

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | C15H20ClNO3 | CID 2723880 - PubChem. Available from: [Link]

-

Piperidine - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.

-

Piperine mass fragments: possible structures of major mass spectral... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]

-

Dieckmann Condensation - Organic Chemistry Portal. Available from: [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. Available from: [Link]

- Infrared Spectroscopy - CDN.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin in Piperidine Synthesis: A Technical Guide to 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate

This guide provides an in-depth technical overview of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS Number: 52763-21-0 for its hydrochloride salt), a pivotal intermediate in modern medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, characterization, and critical applications, moving beyond a simple recitation of facts to explain the underlying scientific principles and rationale for its versatile use.

Strategic Importance in Drug Discovery

This compound, often handled as its more stable hydrochloride salt, is a highly functionalized piperidine derivative.[1] Its strategic importance lies in its pre-configured scaffold, which is amenable to a wide range of chemical transformations. This makes it a valuable building block for constructing more complex molecules, particularly in the synthesis of analgesics, anti-inflammatory drugs, and various receptor agonists and antagonists.[1] A notable application is its role as a key intermediate in the synthesis of the new-generation fluoroquinolone antibacterial agent, balofloxacin.[2]

The benzyl group serves as a readily removable protecting group for the piperidine nitrogen, while the β-ketoester functionality allows for diverse chemical manipulations, including alkylations, acylations, and cycloadditions. This inherent reactivity, combined with the piperidine core present in numerous bioactive molecules, underpins its frequent use in pharmaceutical research and development.[1]

Physicochemical and Spectroscopic Profile

While most commercially available and literature data pertains to the hydrochloride salt for reasons of stability and ease of handling, this guide will focus on the properties of the core free base molecule where possible.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | [1] |

| Molecular Weight | 261.32 g/mol | [1] |

| Appearance | White to brown crystalline powder (for HCl salt) | |

| Melting Point | 162 °C (decomposes) (for HCl salt) | |

| Solubility | Soluble in methanol and ammonium hydroxide (for HCl salt) |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt is expected to show characteristic peaks for the C=O stretching of the ketone (around 1720 cm⁻¹), the C=O stretching of the ester (around 1740 cm⁻¹), and C-N stretching of the tertiary amine. The presence of the hydrochloride salt may lead to broadening of the amine-related peaks.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), the benzylic protons (a singlet), the aromatic protons of the benzyl group, and the protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons would be complex due to the ring conformation and the presence of adjacent functional groups.

-

¹³C NMR: The spectrum would display characteristic peaks for the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, the benzylic carbon, the aromatic carbons, and the carbons of the piperidine ring.[1]

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the free base (261.32 g/mol ). Common fragmentation patterns would involve the loss of the ethyl ester group, the benzyl group, or cleavage of the piperidine ring.[1]

Synthesis and Mechanistic Insights

The primary synthetic route to this compound is a multi-step process culminating in an intramolecular Dieckmann condensation.[2][4][5] This approach offers a reliable and scalable method for producing the target molecule.

Synthetic Workflow

The synthesis can be logically broken down into two main stages: the formation of the acyclic diester precursor and the subsequent intramolecular cyclization.

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

This protocol is a synthesis of methodologies described in the patent literature, providing a self-validating system with checkpoints for reaction monitoring.[2]

Step 1: Synthesis of 4-[Benzyl(ethoxycarbonylmethyl)amino]butyrate

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve N-benzyl glycine ethyl ester in a suitable organic solvent (e.g., tetrahydrofuran, toluene).[2]

-

Reagent Addition: Add an equimolar amount of an ethyl 4-halobutyrate (e.g., ethyl 4-bromobutyrate or ethyl 4-chlorobutyrate) and a base such as sodium carbonate or potassium carbonate.[2] The choice of a non-nucleophilic base is critical to prevent side reactions with the ester groups.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

-

Work-up and Isolation: After completion, cool the reaction mixture and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or used directly in the next step if the purity is deemed sufficient by analytical methods.

Step 2: Dieckmann Condensation to form this compound (Free Base)

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the diester from Step 1 in an anhydrous solvent (e.g., toluene, tetrahydrofuran).[2] The exclusion of water is paramount as the strong base used is moisture-sensitive.

-

Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide or potassium tert-butoxide portion-wise at room temperature.[2] The use of a strong base is necessary to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular condensation.

-

Reaction and Quenching: Stir the reaction mixture at room temperature or with gentle heating. Monitor the formation of the cyclic β-ketoester by TLC or HPLC. Upon completion, carefully quench the reaction by adding a weak acid (e.g., acetic acid) to neutralize the excess base.[2]

-

Isolation of the Free Base: Add water and a water-immiscible organic solvent (e.g., ethyl acetate) to the quenched reaction mixture. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound as the free base.[2] Purification can be achieved by vacuum distillation or column chromatography.

Step 3 (Optional): Formation of the Hydrochloride Salt

-

Acidification: Dissolve the purified free base in a suitable organic solvent (e.g., ethyl acetate).

-

Precipitation: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol or diethyl ether) with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.[2]

Key Applications in Synthetic Chemistry

The utility of this compound stems from its versatile reactivity, enabling the synthesis of a diverse range of heterocyclic compounds.

Synthesis of Balofloxacin Intermediate

A prime example of its application is in the synthesis of the fluoroquinolone antibiotic, balofloxacin. The piperidine moiety of balofloxacin is constructed from this key intermediate.

Caption: Synthetic pathway from the title compound to Balofloxacin.

The synthesis involves the initial decarboxylation of the β-ketoester to yield 1-benzyl-4-oxopiperidine. This ketone is then subjected to a series of reactions, including reductive amination to introduce the required amino functionality, followed by debenzylation and coupling with the fluoroquinolone core to afford balofloxacin.

Other Synthetic Applications

The β-ketoester moiety can be readily alkylated or acylated at the C3 position. The ketone at C4 can be reduced to a hydroxyl group, converted to an amine via reductive amination, or used in Wittig-type reactions to introduce exocyclic double bonds. The N-benzyl group can be removed by catalytic hydrogenation to provide a secondary amine, which can then be further functionalized. This array of possible transformations makes it a cornerstone intermediate for combinatorial chemistry and the generation of compound libraries for drug screening.

Conclusion

This compound is a testament to the power of strategic molecular design in organic synthesis. Its carefully arranged functional groups provide a robust platform for the efficient construction of complex piperidine-containing molecules. A thorough understanding of its synthesis, particularly the nuances of the Dieckmann condensation, and its subsequent chemical reactivity is essential for any researcher or scientist working in the field of medicinal chemistry and drug development. The insights and protocols provided in this guide are intended to empower these professionals to fully leverage the synthetic potential of this invaluable chemical intermediate.

References

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.

-

PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Available at: [Link]

- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents.

-

PubChem. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. Available at: [Link]

- CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents.

-

Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

-

Organic Reactions. The Dieckmann Condensation. Available at: [Link]

Sources

- 1. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 3. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | C15H20ClNO3 | CID 2723880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. organicreactions.org [organicreactions.org]

A Technical Guide to the Spectroscopic Characterization of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance due to their diverse biological activities. Among these, the piperidine ring is a privileged structure found in numerous pharmaceuticals.[1][2][3] This guide focuses on a specific, multifunctional piperidine derivative: 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate . With a molecular formula of C₁₆H₁₉NO₅ and a molecular weight of 305.33 g/mol , this compound integrates several key functional groups onto a single scaffold, making it a valuable building block in organic synthesis.[4]

The unambiguous confirmation of such a molecule's structure is the bedrock of any research or development program. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for its characterization. We will delve into the principles of each technique, provide validated experimental protocols, and offer a detailed interpretation of the expected spectral data, thereby furnishing researchers with a comprehensive reference for structural verification.

Molecular Structure and Spectroscopic Preview

To interpret spectroscopic data effectively, one must first understand the molecule's architecture. The structure of this compound contains several distinct functional groups, each with a characteristic spectroscopic signature.

-

Piperidine Core: A six-membered saturated heterocycle.

-

N-Benzyl Carbamate: A benzyl group attached to the piperidine nitrogen via a carbamate linkage. This introduces aromaticity and a carbonyl group.

-

β-Keto Ester System: An ethyl ester at the C3 position and a ketone at the C4 position. This arrangement is known for its unique chemical reactivity and distinct spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and splitting patterns, a complete structural map can be assembled.[5][6]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of approximately 16 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm.

Predicted ¹H NMR Spectral Interpretation

The proton NMR spectrum provides a detailed picture of the hydrogen environments. The expected signals are rationalized below.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.25 - 7.40 | Multiplet | 5H | Aromatic H | Protons of the benzyl group phenyl ring. |

| 5.15 | Singlet | 2H | -O-CH₂ -Ph | Benzylic protons. The adjacent carbamate oxygen causes a significant downfield shift. May appear as an AB quartet if rotation is restricted.[7] |

| 4.20 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| 3.80 - 4.00 | Multiplet | 1H | Piperidine H3 | Methine proton at the chiral center, deshielded by the adjacent ester and ketone. |

| 3.40 - 3.70 | Multiplet | 2H | Piperidine H2/H6 | Protons adjacent to the nitrogen are deshielded. Complex splitting due to geminal and vicinal coupling. |

| 2.60 - 2.90 | Multiplet | 2H | Piperidine H5 | Protons adjacent to the ketone are deshielded. |

| 1.28 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

Predicted ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functionalization.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~205 | C4 (Ketone C =O) | Characteristic chemical shift for a ketone carbonyl. |

| ~170 | Ester C =O | Typical shift for an ester carbonyl carbon. |

| ~155 | Carbamate C =O | Carbamate carbonyls are slightly more shielded than ester carbonyls. |

| ~136 | Aromatic C (Quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic CH₂. |

| ~128.5 | Aromatic CH | Phenyl ring carbons. |

| ~128.0 | Aromatic CH | Phenyl ring carbons. |

| ~127.8 | Aromatic CH | Phenyl ring carbons. |

| ~67 | -O-C H₂-Ph | Benzylic carbon, shifted downfield by the attached oxygen. |

| ~61 | -O-C H₂-CH₃ | Ethyl ester methylene carbon. |

| ~55 | C3 (Methine) | Methine carbon alpha to two carbonyl groups. |

| ~45-55 | C2, C6 (Piperidine CH₂) | Carbons adjacent to the nitrogen atom. |

| ~40 | C5 (Piperidine CH₂) | Methylene carbon adjacent to the ketone. |

| ~14 | -O-CH₂-C H₃ | Ethyl ester methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for the rapid identification of functional groups, as different bonds vibrate at characteristic frequencies.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

IR Spectral Interpretation

The IR spectrum is dominated by the multiple carbonyl groups and C-O bonds present in the molecule.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100 - 2850 | C-H Stretch | Aliphatic & Aromatic | C-H bonds of the piperidine, ethyl, and benzyl groups. |

| ~1745 | C=O Stretch | Ethyl Ester | Ester carbonyls typically absorb at the highest frequency among common carbonyls.[9] |

| ~1715 | C=O Stretch | Ketone | The saturated ketone carbonyl stretch is a strong, sharp peak.[8] |

| ~1695 | C=O Stretch | Carbamate | The carbamate carbonyl is slightly lower in frequency due to resonance with the nitrogen atom. |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the phenyl ring. |

| 1300 - 1100 | C-O Stretch | Ester & Carbamate | Esters and carbamates show strong, characteristic C-O stretching bands.[10] |

The presence of three distinct C=O groups will likely result in a very strong, broad absorption band between 1750 and 1690 cm⁻¹, possibly with resolved shoulders corresponding to each carbonyl type.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.[11]

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in positive ion mode to observe protonated ([M+H]⁺) or other adducted molecules (e.g., [M+Na]⁺). Perform tandem MS (MS/MS) on the parent ion to induce and analyze fragmentation.

MS Spectral Interpretation

| Predicted m/z | Ion | Interpretation |

| 306.13 | [M+H]⁺ | Protonated molecular ion (Calculated for C₁₆H₂₀NO₅⁺: 306.1336) |

| 328.11 | [M+Na]⁺ | Sodium adduct of the molecular ion (Calculated for C₁₆H₁₉NNaO₅⁺: 328.1155) |

Fragmentation Analysis: The fragmentation pathway provides a fingerprint for the molecule. The N-benzyl group and the piperidine ring are key sites for fragmentation.

A dominant fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond to produce the highly stable tropylium cation at m/z 91 .[11] Other expected fragments would arise from the loss of the ethoxy group from the ester (loss of 45 Da) or decarboxylation.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The synergy between NMR, IR, and MS is essential for confident structural elucidation.

This workflow illustrates the logical process: IR confirms the presence of the required functional groups (ketone, ester, carbamate). MS confirms that the molecule has the correct mass and shows characteristic fragments like the benzyl group. Finally, NMR provides the definitive atom-by-atom connectivity map, confirming the precise arrangement of these pieces.

Conclusion

The structural characterization of this compound is achieved through a coordinated application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon skeletons, IR spectroscopy confirms the presence of the three distinct carbonyl functionalities, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This guide provides the foundational data and interpretive logic required for researchers to confidently synthesize, handle, and utilize this versatile chemical building block in their scientific endeavors.

References

-

This compound. Mol-Instincts.[Link]

- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

Jones, S. P., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.[Link]

-

Jones, S. P., et al. Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate.[Link]

-

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem, National Center for Biotechnology Information.[Link]

-

When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? ResearchGate Discussion.[Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[Link]

-

Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed, National Center for Biotechnology Information.[Link]

-

Mass Spectra of β-Keto Esters. ResearchGate.[Link]

-

Short Summary of 1H-NMR Interpretation. Jasperse, N. D. Chem 360 Notes.[Link]

-

Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate.[Link]

-

NMR - Interpretation. Chemistry LibreTexts.[Link]

-

15.6a Interpreting NMR Example 1. Chad's Prep, YouTube.[Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.[Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.[Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.[Link]

-

IR Spectroscopy Tutorial: Esters. University of Colorado Boulder.[Link]

-

synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health (NIH).[Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.[Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. azooptics.com [azooptics.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Synthesis and Characterization of 4-Oxopiperidine Derivatives for Drug Discovery

Introduction: The 4-Oxopiperidine Scaffold - A Cornerstone in Medicinal Chemistry

The 4-oxopiperidine (also known as 4-piperidone) nucleus is a privileged heterocyclic scaffold of paramount importance in the field of drug discovery and development. Its rigid, six-membered ring structure provides a three-dimensional framework that can be strategically functionalized to achieve precise interactions with biological targets. Derivatives of 4-oxopiperidine are integral components in a vast array of pharmaceuticals, demonstrating a broad spectrum of pharmacological activities including analgesic, anticancer, anti-HIV, and antibacterial properties.[1][2] Their utility as versatile synthetic intermediates further cements their status as a critical building block for medicinal chemists.[2][3]

This technical guide offers an in-depth exploration of the synthesis and characterization of 4-oxopiperidine derivatives. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but also the underlying chemical principles and practical insights essential for successful laboratory execution.

Core Synthetic Strategies: A Chemist's Toolkit for 4-Oxopiperidone Construction

The construction of the 4-oxopiperidine ring can be accomplished through several elegant and robust synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and stereochemical requirements of the target molecule.

The Dieckmann Condensation: A Classic Approach to Ring Formation

The Dieckmann condensation is a venerable and reliable method for synthesizing 4-oxopiperidones.[3][4] This intramolecular Claisen condensation involves the cyclization of a diester tethered to a central nitrogen atom. The general sequence comprises the addition of a primary amine to two equivalents of an α,β-unsaturated ester (like an alkyl acrylate), followed by a base-catalyzed ring closure of the resulting aminodiester. Subsequent hydrolysis and decarboxylation yield the target N-substituted 4-piperidone.[3][4]

Causality and Mechanistic Insight: The driving force for the Dieckmann cyclization is the formation of a stable, resonance-delocalized β-keto ester enolate. The choice of a strong, non-nucleophilic base (e.g., sodium ethoxide, sodium hydride) is critical to deprotonate the α-carbon without promoting competing reactions like ester hydrolysis. The reaction is typically performed under anhydrous conditions to prevent quenching of the enolate and hydrolysis of the esters. Careful control of reaction conditions, such as high dilution, can be necessary to favor the intramolecular cyclization over intermolecular dimerization.[4]

The Mannich and Petrenko-Kritschenko Reactions: A Multicomponent Approach

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules in a single step. The Petrenko-Kritschenko piperidone synthesis is a classic MCR that condenses two equivalents of an aldehyde, a β-ketoester (such as diethyl acetonedicarboxylate), and a primary amine or ammonia.[3][5] This double Mannich reaction assembles the piperidone ring with substituents at the 2, 3, 5, and 6 positions in a single pot.[1]

Expertise in Action: The elegance of this approach lies in its atom economy and operational simplicity. The reaction is often performed in protic solvents like ethanol or even water at room temperature.[5] The slightly acidic conditions generated by ammonium salts can be sufficient to catalyze the initial imine formation and subsequent Mannich additions. The symmetry of the starting materials often leads to symmetrically substituted products, which can be a powerful feature or a limitation depending on the synthetic goal.

Aza-Diels-Alder Reaction: A Stereoselective Cycloaddition Strategy

The aza-Diels-Alder, or imino-Diels-Alder, reaction is a powerful tool for the stereoselective synthesis of six-membered nitrogen heterocycles.[6][7] This reaction involves the [4+2] cycloaddition of an azadiene (or an imine acting as the dienophile) with a diene. By employing electron-rich dienes and Lewis acid catalysts, even simple, non-activated imines can be used to construct substituted piperidone precursors with high levels of stereocontrol.[7] The resulting cycloadducts, typically dihydropyridinones or aminotetrahydropyridines, can be readily hydrolyzed to the corresponding 4-oxopiperidones.[7]

Why this method is powerful: The key advantage of the aza-Diels-Alder reaction is its potential for high stereoselectivity. The stereochemical outcome can often be predicted by frontier molecular orbital theory and controlled through the use of chiral auxiliaries or catalysts. This makes it an attractive strategy for the synthesis of enantiomerically enriched piperidone derivatives, which is often a critical requirement for pharmacologically active compounds.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent analysis of a 4-oxopiperidine derivative.

Caption: A generalized workflow from starting materials to a fully characterized product.

Detailed Experimental Protocol: Synthesis of an N-Benzyl-2,6-diaryl-4-oxopiperidine via Petrenko-Kritschenko Reaction

This protocol provides a self-validating system for synthesizing a representative 4-oxopiperidine derivative. The rationale behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Objective: To synthesize N-benzyl-2,6-diphenyl-4-oxopiperidine.

Materials:

-

Benzaldehyde (2 eq.)

-

Ethyl acetoacetate (1 eq.)

-

Benzylamine (1 eq.)

-

Ammonium acetate (catalytic amount)

-

Ethanol (solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (100 mL).

-

Addition of Reagents: Sequentially add benzaldehyde (10.6 g, 100 mmol), ethyl acetoacetate (6.5 g, 50 mmol), and benzylamine (5.4 g, 50 mmol). Finally, add a catalytic amount of ammonium acetate (~0.5 g).

-

Scientist's Rationale: Ethanol is chosen as a solvent due to its ability to dissolve all reactants and its suitable boiling point for reflux. Ammonium acetate serves as a mild acid catalyst, facilitating the formation of the necessary iminium ion intermediates for the Mannich reaction cascade.

-

-

Reaction Execution: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system.

-

Self-Validation: The reaction is monitored by TLC to ensure the consumption of starting materials and the formation of a major new product spot. This prevents premature workup and ensures the reaction proceeds to completion.

-

-

Product Precipitation & Isolation: Upon completion, a white precipitate often forms. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

-

Expert Tip: Washing with cold ethanol removes unreacted starting materials and soluble impurities. The subsequent diethyl ether wash helps to dry the product quickly.

-

-

Purification (Recrystallization): The crude product can be further purified by recrystallization from hot ethanol.[1] Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

-

Trustworthiness: Recrystallization is a highly effective method for purifying solid organic compounds. The slow cooling process allows for the formation of a pure crystal lattice, excluding impurities into the mother liquor.[1] The purity of the recrystallized product should be confirmed by melting point analysis and spectroscopic methods.

-

Comprehensive Characterization of 4-Oxopiperidine Derivatives

Unambiguous structural elucidation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural determination.[8]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals include the protons alpha to the carbonyl and the protons on the piperidine ring.

-

¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon (C=O) signal is highly characteristic and appears far downfield.

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. The most prominent feature in the IR spectrum of a 4-oxopiperidine is the strong carbonyl (C=O) stretching absorption.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Data Presentation: Expected Spectroscopic Data

The table below summarizes the expected spectroscopic data for a representative N-substituted 2,6-diphenyl-4-oxopiperidine.

| Technique | Characteristic Signal | Expected Value / Range | Interpretation |

| ¹H NMR | Protons at C2 and C6 | δ 4.0 - 4.5 ppm (multiplet) | Protons adjacent to both the nitrogen and the aryl group. |

| Protons at C3 and C5 | δ 2.5 - 3.0 ppm (multiplet) | Protons alpha to the carbonyl group. | |

| Aromatic Protons | δ 7.2 - 7.5 ppm (multiplet) | Protons on the phenyl rings. | |

| ¹³C NMR | Carbonyl Carbon (C4) | δ 205 - 210 ppm | Characteristic chemical shift for a ketone carbonyl. |

| Carbons at C2 and C6 | δ 60 - 65 ppm | Carbons adjacent to the nitrogen atom. | |

| Carbons at C3 and C5 | δ 45 - 50 ppm | Carbons alpha to the carbonyl group. | |

| IR | Carbonyl Stretch (C=O) | 1710 - 1730 cm⁻¹ (strong) | Confirms the presence of the ketone functional group. |

| Mass Spec (ESI+) | Molecular Ion Peak | [M+H]⁺ | Corresponds to the molecular weight of the compound plus a proton. |

Chromatographic Techniques for Purity Assessment

-

Thin Layer Chromatography (TLC): A rapid and indispensable tool for monitoring reaction progress and assessing the purity of fractions during column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single, sharp peak in the chromatogram is indicative of a pure compound.

Challenges and Practical Considerations

-

Stereochemistry: For substituted piperidones, controlling the relative and absolute stereochemistry can be a significant challenge. Methods like the aza-Diels-Alder reaction or the use of chiral catalysts are often employed to address this.[9]

-

Purification: The basic nature of the piperidine nitrogen can cause peak tailing during silica gel column chromatography due to strong interactions with the acidic silica. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.[10]

-

Stability: Some 4-piperidone derivatives can be prone to self-condensation or other side reactions, particularly under harsh basic or acidic conditions. Careful control of pH and temperature during synthesis and workup is essential.

Conclusion

The 4-oxopiperidine framework remains a highly valuable and versatile scaffold in modern medicinal chemistry. A thorough understanding of the classical and modern synthetic routes, coupled with rigorous characterization and purification protocols, is essential for any scientist working in this area. The choice of synthetic strategy should be guided by the specific substitution pattern and stereochemical complexity of the target molecule. By leveraging the insights and methodologies presented in this guide, researchers can confidently and efficiently synthesize novel 4-oxopiperidine derivatives to fuel the engine of drug discovery.

References

-

Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved January 22, 2026, from [Link]

-

Arulraj, R., & Muthusubramanian, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved January 22, 2026, from [Link]

-

Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness Discussion Board. Retrieved January 22, 2026, from [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org. Retrieved January 22, 2026, from [Link]

-

Varlamov, A. V., Borisova, T. N., & Krapivin, G. D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8564. Retrieved January 22, 2026, from [Link]

-

4-Piperidone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 19(7), 671-687. Retrieved January 22, 2026, from [Link]

-

Improved procedure for the preparation of 1-(2-phenethyl)-4-piperidone. (2007). Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

Synthesis of piperidinones by an aza Diels-Alder reaction. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis of Piperidones by MCR. (2006). ResearchGate. Retrieved January 22, 2026, from [Link]

-

The Medicinal Properties for FDA-Approved Oximes. (2022). Encyclopedia.pub. Retrieved January 22, 2026, from [Link]

-

Petrenko-Kritschenko piperidone synthesis. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

- Preparation method of 4-nitro-piperidine derivative. (2013). Google Patents.

-

Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino-1,3-butadienes. (1989). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. (2010). ResearchGate. Retrieved January 22, 2026, from [Link]

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2022). PubMed. Retrieved January 22, 2026, from [Link]

-

Multicomponent Synthesis of Functionalized Tetrahydroacridinones: Insights into a Mechanistic Route. (2017). Organic Letters. Retrieved January 22, 2026, from [Link]

-

N-alkylation of 4-piperidone. (2012). Sciencemadness Discussion Board. Retrieved January 22, 2026, from [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances. Retrieved January 22, 2026, from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2019). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Retrieved January 22, 2026, from [Link]

-

Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. (2002). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 22, 2026, from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved January 22, 2026, from [Link]

-

Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino. (1989). Europe PMC. Retrieved January 22, 2026, from [Link]

-

A novel synthesis of 1-aryl-3-piperidone derivatives. (2011). Beilstein Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of C-13 NMR, H-1-C-13 COSYNMR and mass spectroscopy. (2007). Elsevier. Retrieved January 22, 2026, from [Link]

-

Synthesis of Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega. Retrieved January 22, 2026, from [Link]

-

Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Academia.edu. Retrieved January 22, 2026, from [Link]

-

3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. (2018). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]

-

Bohlmann–Rahtz pyridine synthesis. (2023). YouTube. Retrieved January 22, 2026, from [Link]

-

Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs. (2020). Analytical Chemistry. Retrieved January 22, 2026, from [Link]

-

Synthesis of some N-substituted 4-piperidones. (1969). Journal of the Chemical Society C: Organic. Retrieved January 22, 2026, from [Link]

-

Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. (2005). Tetrahedron. Retrieved January 22, 2026, from [Link]

-

A new one-step synthesis of pyridines under microwave-assisted conditions. (2002). Tetrahedron Letters. Retrieved January 22, 2026, from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. tandfonline.com [tandfonline.com]

- 5. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Piperidin-4-ones: The Cornerstone Intermediate for Complex Molecule Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous structural motif, forming the backbone of a vast number of alkaloids, natural products, and pharmaceutically active compounds.[1][2][3] Within this chemical class, piperidin-4-ones have emerged as exceptionally versatile and valuable intermediates.[4][5] Their synthetic accessibility, coupled with the strategic placement of reactive functional groups—a ketone at the 4-position, a secondary amine at the 1-position, and activated methylene groups at the 3- and 5-positions—renders them powerful starting points for molecular elaboration. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of piperidin-4-ones, demonstrating their pivotal role as "privileged scaffolds" in modern organic and medicinal chemistry.[6] We will explore cornerstone synthetic methodologies, delve into key chemical transformations, and showcase their application in the development of biologically active agents.

Foundational Synthesis of the Piperidin-4-one Core

The construction of the piperidin-4-one scaffold is well-established, with several robust methods available to the synthetic chemist. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

The Mannich Reaction: A Classic Multicomponent Approach

The Mannich condensation is arguably the most traditional and widely employed method for synthesizing symmetrically substituted 2,6-diarylpiperidin-4-ones.[4][7] This one-pot, three-component reaction involves the condensation of an aldehyde (2 equivalents), a ketone with α-hydrogens (1 equivalent), and a primary amine or ammonia (1 equivalent).[8]

Mechanism Insight: The reaction proceeds through the initial formation of an imine from the aldehyde and amine, and an enol/enolate from the ketone. A double Mannich reaction ensues, where the enolate attacks two molecules of the imine (or its precursor), followed by intramolecular cyclization and dehydration to yield the piperidin-4-one ring. The elegance of this method lies in its operational simplicity and convergence, rapidly building molecular complexity from simple precursors.[7][9]

Caption: The Mannich reaction workflow for piperidin-4-one synthesis.

Dieckmann Condensation: An Intramolecular Cyclization Strategy

For N-substituted piperidin-4-ones, the Dieckmann condensation provides a powerful alternative.[10][11] This pathway typically involves a two-step sequence:

-

Double Michael Addition: A primary amine is reacted with two equivalents of an α,β-unsaturated ester (e.g., methyl acrylate) to form a diester intermediate.

-

Intramolecular Cyclization: The diester is then treated with a strong base (e.g., sodium methoxide) to induce an intramolecular Dieckmann condensation, forming a β-keto ester.[12]

-

Hydrolysis & Decarboxylation: Subsequent acidic workup and heating effect hydrolysis of the ester and decarboxylation to yield the final N-substituted piperidin-4-one.[10][12]

Causality: This method offers excellent control over the N-substituent, a critical feature for tuning the pharmacological properties of the final molecule. The choice of base in the Dieckmann step is crucial; it must be strong enough to deprotonate the α-carbon without promoting side reactions like hydrolysis of the ester.

Summary of Core Synthetic Routes

| Method | Key Features | Advantages | Common Limitations |

| Mannich Reaction | One-pot, multicomponent reaction | High atom economy, operational simplicity, rapid complexity generation. | Primarily yields symmetrically substituted products; can be low-yielding for some substrates. |

| Dieckmann Condensation | Intramolecular cyclization of a diester | Excellent control over N-substituent, generally good yields. | Multi-step process, requires strong base, not suitable for N-unsubstituted products. |

| Aza-Michael Addition | Intramolecular addition of an amine to an unsaturated ketone | Versatile for constructing various substitution patterns, including fused ring systems.[13][14] | Requires synthesis of a specific linear precursor. |

The Reactive Hub: Key Transformations of Piperidin-4-ones

The synthetic utility of piperidin-4-ones stems from the distinct reactivity of its three key functional regions: the carbonyl group, the ring nitrogen, and the α-carbons.

Caption: Key reactive sites on the piperidin-4-one scaffold.

Transformations at the Carbonyl Group (C4)

The ketone is the most versatile handle for introducing diversity at the 4-position.

-

Reductive Amination: This is a cornerstone reaction in medicinal chemistry, converting the ketone into a primary, secondary, or tertiary amine. The reaction typically proceeds via the in-situ formation of an imine or enamine, which is then reduced using agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This transformation is fundamental to the synthesis of countless drug candidates, including potent analgesics of the fentanyl class.[10][15]

-

Reduction: The carbonyl can be easily reduced to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH₄), yielding 4-hydroxypiperidines.[10] This introduces a new stereocenter and a hydrogen bond donor/acceptor, significantly altering the molecule's properties.

-

Derivatization: The ketone readily forms oximes, hydrazones, and semicarbazones, which can act as bioisosteres or be further transformed.[7][16]

Functionalization of the Ring Nitrogen (N1)

The secondary amine of the piperidine ring provides a straightforward point for modification.

-

N-Alkylation/Arylation: The nitrogen can be alkylated with alkyl halides or subjected to reductive amination with aldehydes/ketones. Furthermore, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the efficient synthesis of N-aryl piperidines.[17]

-

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding amides, providing another avenue for diversification.

Reactions at the α-Carbons (C3/C5)

The protons on the carbons adjacent to the ketone are acidic and can be removed to form an enolate, enabling a range of C-C bond-forming reactions.

-

Aldol-Type Condensations: A particularly powerful transformation is the base-catalyzed condensation with aromatic aldehydes. This reaction, when performed with two equivalents of aldehyde, leads to the formation of 3,5-bis(arylidene)-4-piperidones. These compounds are rigid, planar structures that act as mimics of curcumin, exhibiting potent anticancer and anti-inflammatory properties.[18][19]

Applications in Drug Discovery: From Scaffold to Candidate

The true value of piperidin-4-ones lies in their role as a launchpad for the synthesis of biologically active molecules. The ability to independently and selectively modify the N1, C3/C5, and C4 positions allows for the systematic exploration of chemical space in drug discovery programs.[6][20]

Caption: Workflow from piperidin-4-one intermediate to a lead compound.

Case Study: Curcumin Mimics as Anticancer Agents

Curcumin, a natural product, has promising biological activity but suffers from poor bioavailability.[18] The 3,5-bis(ylidene)-4-piperidone scaffold has been successfully developed as a curcumin mimic with improved drug-like properties.[18][19]

Synthesis: N-substituted piperidin-4-one is treated with 2 equivalents of a substituted benzaldehyde in the presence of a base (e.g., NaOH in ethanol). The resulting cross-conjugated system locks the molecule in a planar conformation, which is crucial for its biological activity, such as inhibiting pro-angiogenic transcription factors.[18] This approach has led to the discovery of compounds with potent antiproliferative activity against various cancer cell lines.[19]

Biological Activity Spectrum

Derivatives of piperidin-4-one have demonstrated a remarkable range of pharmacological activities, including:

Experimental Protocols

Protocol 1: Synthesis of 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one via Mannich Reaction

This protocol is adapted from established Mannich condensation procedures.[8]

Materials:

-

4-Chlorobenzaldehyde (2 eq)

-

2-Butanone (1 eq)

-

Ammonium acetate (1.2 eq)

-

Ethanol (95%)

-

Concentrated HCl

-

Ammonia solution

-

Acetone

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzaldehyde and 2-butanone in 95% ethanol.

-

Add ammonium acetate to the solution.

-

Heat the mixture to reflux with stirring for 4-6 hours.

-

Allow the reaction mixture to cool and stand at room temperature overnight.

-

Scientist's Note: This allows for the slow crystallization of the product's hydrochloride salt as it forms.

-

-

Add concentrated HCl to the mixture to precipitate the hydrochloride salt of the piperidinone.

-

Collect the precipitate by filtration and wash with a 1:5 mixture of ethanol:ether.

-

Suspend the collected hydrochloride salt in acetone and add concentrated ammonia solution dropwise with stirring until the solution is basic (pH ~9-10).

-

Scientist's Note: This step neutralizes the salt and liberates the free base (the final product).

-

-

Add excess water to precipitate the free base.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one.

Protocol 2: Reductive Amination of N-Boc-4-piperidinone

This protocol demonstrates a key transformation for introducing an amino side chain.[15][17]

Materials:

-

N-Boc-4-piperidinone (1 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

Procedure:

-

To a solution of N-Boc-4-piperidinone in dichloroethane, add benzylamine followed by a catalytic amount of glacial acetic acid.

-

Scientist's Note: The acid catalyzes the formation of the iminium ion intermediate, which is the species that gets reduced.

-

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes.

-

Scientist's Note: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydrides like NaBH₃CN.

-

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(benzylamino)piperidine.

Conclusion

Piperidin-4-ones are far more than simple heterocyclic ketones; they are master keys that unlock access to a vast and diverse chemical space. Their straightforward synthesis via classic reactions like the Mannich and Dieckmann condensations, combined with a predictable and versatile reactivity profile, cements their status as indispensable intermediates in organic chemistry. For researchers in drug discovery, the piperidin-4-one scaffold provides a robust and adaptable platform for generating libraries of complex molecules, enabling the systematic development of new therapeutic agents to address a wide spectrum of diseases. The continued innovation in synthetic methods and the ever-expanding applications of its derivatives ensure that the piperidin-4-one will remain a cornerstone of molecular design and synthesis for the foreseeable future.

References

-

Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1967-1971. [Link]

-

Unpublished manuscript. (n.d.). Piperidine Synthesis. DTIC. [Link]

-

Zhang, J. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 51(4), 1008-1011. [Link]

-

Prabhu, P., & Panneerselvam, P. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 21(10), 2647-2657. [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2010). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of ChemTech Research, 2(1), 213-219. [Link]

-

Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 824-839. [Link]

-

Multiple Authors. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate. [Link]

-

Sridhar, A., et al. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research. [Link]

-

Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Bioorganic Chemistry, 128, 106093. [Link]

-

Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Bioorganic Chemistry, 128, 106093. [Link]

-

Prabhu, P., & Panneerselvam, P. (2011). Piperidin-4-one: The Potential Pharmacophore. ResearchGate. [Link]

-

Li, G., et al. (2018). Auto-tandem catalysis: synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones via copper-catalyzed aza-Michael addition–aerobic dehydrogenation–intramolecular amidation. Chemical Communications, 54(53), 7349-7352. [Link]

-

Talaat, M., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2), 90-101. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

-

Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry, 13(10), 2963-2984. [Link]

-

Marson, C. M., et al. (2013). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisation. UCL Discovery. [Link]

-

Watson, P. S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3679-3681. [Link]

-

Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853-3855. [Link]

-

Anonymous. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. [Link]

-

Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [Link]

-

Multiple Authors. (n.d.). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. ResearchGate. [Link]

-

Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. [Link]

-

Multiple Authors. (n.d.). Natural piperidine and imidazolidin-2,4-dione bioactive compounds. ResearchGate. [Link]

-

Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(18), 5489. [Link]

-

Kumar, P. S., & Rajavel, R. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chemical Science Transactions, 2(3), 717-721. [Link]

-

Singh, A., et al. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14536-14545. [Link]

- CN1583742A - Method for preparing 4-piperidyl piperidine. (2005).

-

Organic Chemistry. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

-

Kunz, H., & Pfrengle, W. (1988). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Angewandte Chemie International Edition in English, 27(8), 1068-1069. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrevlett.com [chemrevlett.com]

- 8. e-journals.in [e-journals.in]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 14. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-Benzyl-4-oxopiperidine Carboxylate Derivatives: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 1-benzyl-4-oxopiperidine carboxylate derivatives, with a primary focus on the versatile synthetic intermediates, 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate, and its closely related analogue, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. These compounds serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into their synthesis, chemical properties, and significant applications.

Introduction to 1-Benzyl-4-oxopiperidine Carboxylate Scaffolds